Tert-butyl 3-(hydroxyimino)cyclobutane-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-oxo- can be synthesized through several methods. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of dimethyl malonate with formaldehyde in the presence of a base can lead to the formation of the dioxane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. Catalytic processes and optimized reaction conditions are often employed to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-oxo- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-oxo- exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application. For example, in biological systems, the compound may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane-4,6-dione: A similar compound without the dimethyl group.
1,3-Dioxane-4,6-dione, 2-methyl-5-oxo-: A related compound with a single methyl group.
Uniqueness
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-oxo- is unique due to the presence of two methyl groups, which can influence its reactivity and physical properties. This structural difference can lead to variations in its behavior in chemical reactions and its applications in various fields.
Properties
IUPAC Name |
tert-butyl 3-hydroxyiminocyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(11)6-4-7(5-6)10-12/h6,12H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLVDGDNNKTRCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(=NO)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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